molecular formula C10H9BrO B2486394 4-Bromo-5-methyl-2,3-dihydro-1H-inden-1-one CAS No. 66790-62-3

4-Bromo-5-methyl-2,3-dihydro-1H-inden-1-one

Cat. No. B2486394
CAS RN: 66790-62-3
M. Wt: 225.085
InChI Key: RIWFVJCTIBYGJH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "4-Bromo-5-methyl-2,3-dihydro-1H-inden-1-one" often involves multistep chemical reactions, including bromination, cyclization, and functional group transformations. While specific details on the synthesis of this exact compound are scarce, the general approach to synthesizing similar brominated indenone derivatives involves key steps such as bromo-functionalization and ketone formation in the indenone ring system (Martins, 2002).

Molecular Structure Analysis

The molecular structure of "this compound" and related compounds has been studied through crystallography and spectroscopic methods. These studies reveal the configurations, conformations, and overall molecular geometry that define the structural characteristics of these compounds. For example, structural analysis through X-ray diffraction provides insights into the molecular arrangement and bond lengths, contributing to the understanding of their stability and reactivity patterns. While the exact structural data for this compound were not found, related brominated compounds exhibit distinct structural features such as bromo-substituent effects and molecular conformations influenced by substituent positioning (Shi et al., 2005).

Chemical Reactions and Properties

The bromo-substituent in "this compound" plays a crucial role in its chemical reactivity. Brominated compounds are known for their participation in various organic reactions, such as coupling reactions, substitutions, and as intermediates in the synthesis of more complex molecules. The presence of the bromo group can significantly influence the electronic properties of the molecule, making it a reactive site for nucleophilic attacks or facilitating the formation of carbon-carbon bonds (Westerlund et al., 2001).

Physical Properties Analysis

The physical properties of "this compound," such as melting point, boiling point, solubility, and crystal structure, are influenced by its molecular structure and functional groups. These properties are essential for determining the compound's suitability for various applications, including its behavior in organic synthesis processes and its interaction with different solvents. Although specific data for this compound were not found, similar brominated heterocycles display characteristic physical properties that are critical for their handling and use in chemical synthesis (Brecker et al., 1999).

Chemical Properties Analysis

The chemical properties of "this compound" include its reactivity towards various chemical reagents, stability under different conditions, and its role as an intermediate in the synthesis of more complex molecules. The bromo and ketone functional groups within the molecule contribute to its electrophilic character and participation in nucleophilic addition reactions. These chemical properties are fundamental to its application in organic synthesis, where it can serve as a building block for the construction of diverse organic compounds (Martins et al., 2003).

Scientific Research Applications

Synthesis of Aryl-Substituted Indenes

4-Bromo-5-methyl-2,3-dihydro-1H-inden-1-one serves as a starting material for the synthesis of aryl-substituted indenes. These indenes are important for the further synthesis of ansa-metallocenes, which are utilized as components in highly active and stereoselective olefin polymerization catalysts. Such catalysts are crucial for producing polymers with specific properties (Izmer et al., 2006).

Determination of Absolute Configuration

The compound is used in research focusing on the synthesis and configuration determination of cis- and trans-2-bromo-2,3-dihydro-1H-inden-1-ols. These intermediates are vital for synthesizing biologically active compounds, with their configurations being determined through methods such as enzymatic kinetic resolution and X-ray diffraction analysis (Prysiazhnuk et al., 2021).

Building Blocks in Organic Synthesis

1-Bromo-3-buten-2-one, a related compound, has been investigated as a building block in organic synthesis, indicating the broader utility of bromo-substituted compounds in creating diverse organic molecules. These studies help in understanding the reactivity and applications of similar bromo-substituted organic compounds in synthesizing aza-heterocycles and carbocycles (Westerlund et al., 2001).

Pharmaceutical Intermediates

The compound is also explored as an intermediate in the synthesis of pharmaceutical agents. For example, it's involved in the practical synthesis of orally active CCR5 antagonists, highlighting its importance in developing new medications (Ikemoto et al., 2005).

Safety and Hazards

“4-Bromo-5-methyl-2,3-dihydro-1H-inden-1-one” is associated with several hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-bromo-5-methyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c1-6-2-3-7-8(10(6)11)4-5-9(7)12/h2-3H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWFVJCTIBYGJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)CC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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